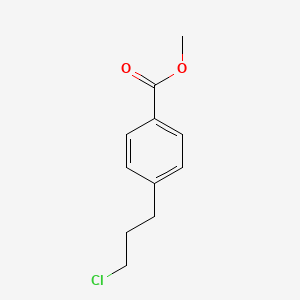
Ethyl 5-isopropylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-isopropylnicotinate is an organic compound belonging to the ester family It is derived from nicotinic acid (vitamin B3) and isopropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-isopropylnicotinate can be synthesized through esterification, a common method for preparing esters. The reaction involves the condensation of nicotinic acid with isopropyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reactants and optimized reaction conditions to achieve large-scale production. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and isopropyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nicotinic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 5-isopropylnicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions and as a vasodilator.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating properties.
Mechanism of Action
The mechanism of action of ethyl 5-isopropylnicotinate involves its ability to penetrate the skin and exert local effects. It acts as a vasodilator, increasing blood flow to the applied area. This effect is mediated through the activation of specific molecular targets and pathways, including the release of nitric oxide and the activation of endothelial nitric oxide synthase.
Comparison with Similar Compounds
Ethyl 5-isopropylnicotinate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Isopropyl nicotinate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its isopropyl group enhances its skin penetration ability, making it particularly useful in topical formulations.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and diverse applications make it an important subject of study in both academic and industrial research.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 5-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-5-9(8(2)3)6-12-7-10/h5-8H,4H2,1-3H3 |
InChI Key |
KDTIBNCTBUNNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)




![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)



![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)

